molecular formula C11H12N2O B183441 N-(1-cyano-1-phenylethyl)acetamide CAS No. 5083-00-1

N-(1-cyano-1-phenylethyl)acetamide

Cat. No.: B183441
CAS No.: 5083-00-1
M. Wt: 188.23 g/mol
InChI Key: ZACKFNNGIAQEBM-UHFFFAOYSA-N
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Description

N-(1-cyano-1-phenylethyl)acetamide, also known as fenethylline, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Fenethylline is a prodrug of amphetamine and theophylline, which means that it is metabolized in the body to produce these two active compounds.

Mechanism of Action

Fenethylline's mechanism of action is complex and involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also increases the levels of cyclic adenosine monophosphate (cAMP) and inhibits the reuptake of these neurotransmitters, resulting in increased levels of these compounds in the brain. Fenethylline also acts as a phosphodiesterase inhibitor, which increases the levels of cAMP and cyclic guanosine monophosphate (cGMP) in the body.
Biochemical and Physiological Effects:
Fenethylline has been shown to have a range of biochemical and physiological effects. It increases alertness, attention, and cognitive performance. It also enhances mood and reduces fatigue. Fenethylline has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. It also has anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

Fenethylline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a long half-life, which allows for sustained effects in animal models. However, N-(1-cyano-1-phenylethyl)acetamide also has some limitations. Its effects can be variable and dose-dependent, which can make it difficult to interpret experimental results. It is also important to note that this compound is a controlled substance and should be used in accordance with local laws and regulations.

Future Directions

Fenethylline has several potential future directions in scientific research. It could be further investigated for its therapeutic applications in neurodegenerative diseases and ADHD. It could also be studied for its effects on inflammation and oxidative stress in the body. In addition, N-(1-cyano-1-phenylethyl)acetamide could be used as a research tool to study the effects of amphetamine and theophylline on the body.
Conclusion:
In conclusion, this compound is a promising compound in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

Fenethylline is synthesized by the reaction of phenethylamine with ethyl chloroacetate, followed by the addition of hydrogen cyanide. The resulting product is then hydrolyzed to form N-(1-cyano-1-phenylethyl)acetamide.

Scientific Research Applications

Fenethylline has been studied extensively for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its neuroprotective and anti-inflammatory properties. In addition, N-(1-cyano-1-phenylethyl)acetamide has been used as a research tool to study the effects of amphetamine and theophylline on the body.

Properties

5083-00-1

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(1-cyano-1-phenylethyl)acetamide

InChI

InChI=1S/C11H12N2O/c1-9(14)13-11(2,8-12)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14)

InChI Key

ZACKFNNGIAQEBM-UHFFFAOYSA-N

SMILES

CC(=O)NC(C)(C#N)C1=CC=CC=C1

Canonical SMILES

CC(=O)NC(C)(C#N)C1=CC=CC=C1

Origin of Product

United States

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